molecular formula C9H16N6 B1619246 Cyclohexylmelamine CAS No. 5606-25-7

Cyclohexylmelamine

Cat. No.: B1619246
CAS No.: 5606-25-7
M. Wt: 208.26 g/mol
InChI Key: FHEJGRHXJIQFRP-UHFFFAOYSA-N
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Description

Cyclohexylmelamine is an organic compound that belongs to the class of melamines. It is characterized by the presence of a cyclohexyl group attached to the melamine core. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Cyclohexylmelamine can be synthesized through several methods. One common synthetic route involves the reaction of melamine with cyclohexylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve the use of high-pressure reactors and continuous flow systems to achieve high yields and purity.

Chemical Reactions Analysis

Cyclohexylmelamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of this reaction are cyclohexanone and melamine derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride. This reaction typically yields cyclohexylamine and melamine.

    Substitution: this compound can undergo substitution reactions with halogens or other electrophiles. Common reagents for these reactions include halogenating agents like chlorine or bromine.

Scientific Research Applications

Cyclohexylmelamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of cyclohexylmelamine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Cyclohexylmelamine can be compared with other similar compounds such as:

    Cyclohexylamine: Both compounds contain a cyclohexyl group, but cyclohexylamine lacks the melamine core. Cyclohexylamine is primarily used as an intermediate in organic synthesis and as a corrosion inhibitor.

    Melamine: Melamine is the core structure of this compound. It is widely used in the production of melamine resins and plastics.

    Hexamethylenetetramine: This compound is structurally similar to this compound and is used in the production of phenolic resins and as a curing agent for rubber.

This compound stands out due to its unique combination of the cyclohexyl group and melamine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-N-cyclohexyl-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N6/c10-7-13-8(11)15-9(14-7)12-6-4-2-1-3-5-6/h6H,1-5H2,(H5,10,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEJGRHXJIQFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30971431
Record name N~2~-Cyclohexyl-1,3,5-triazinane-2,4,6-triimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5606-25-7
Record name N2-Cyclohexyl-1,3,5-triazine-2,4,6-triamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5606-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine-2,4,6-triamine, N-cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005606257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-Cyclohexyl-1,3,5-triazinane-2,4,6-triimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixed solution of 14.5 g (0.1 mol) of 2,4-diamino-6-chloro-1,3,5-triazine prepared in Reference Example 1, 140 mL of water, and 29.2 g (0.3 mol) of cyclohexylamine was warmed with stirring and allowed to react at a reflux temperature for 1 hour. Further, an aqueous solution of 12 g of sodium hydroxide in 40 mL of water was dropwise added thereto over 1 hour and the mixture was aged for 1 hour. To the reaction mixture thus obtained was added 200 mL of toluene, and the resulting mixture was cooled down to room temperature. The crystals obtained were collected by filtration, washed with 100 mL of toluene and then with 100 mL of water, followed by drying under reduced pressure to obtain 17.9 g (yield 86%) of the titled compound. Melting point: 151° C.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
86%

Synthesis routes and methods II

Procedure details

A mixed solution of 14.5 g (0.1 mol) of 2,4-diamino-6-chloro-1,3,5-triazine which is an intermediate product synthesized in the Reference Example 1, 140 mL of water, and 29.2 g (0.3 mol) of cyclohexylamine was heated while stirring, followed by being reated for 1 hour at reflux temperature. Subsequently, the reaction mixture was added with 40 mL of aqueous solution containing 12 g of sodium hydroxide over 1 hour, followed by aging for 1 hour. Into a reaction mixture obtained, 200 mL of toluene was added, followed by being cooled to room temperature. A crystalline obtained was filtered, followed by washing in order with 100 mL of toluene, and then 100 mL of water, and drying at reduced pressure to obtain 17.9 g (a yield of 86%) of the above-identified compound. Melting point: 151° C.
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
29.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexylmelamine
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Cyclohexylmelamine
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Cyclohexylmelamine
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Cyclohexylmelamine
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Cyclohexylmelamine
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Cyclohexylmelamine

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